molecular formula C15H12N2O3S2 B10878265 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid

4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid

Cat. No.: B10878265
M. Wt: 332.4 g/mol
InChI Key: UIUJCZSPMQHJQE-BQYQJAHWSA-N
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Description

4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid is an organic compound characterized by its complex structure, which includes a thiophene ring, a prop-2-enoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-thiophen-2-ylprop-2-enoyl chloride, which is then reacted with 4-aminobenzoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: A precursor in the synthesis of the target compound, known for its role in the biosynthesis of folic acid.

    Thiophene-2-carboxylic acid: Another thiophene derivative with applications in organic synthesis.

    Cinnamic acid: Structurally similar due to the presence of the prop-2-enoyl group, used in the synthesis of various pharmaceuticals.

Uniqueness

4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid is unique due to the combination of the thiophene ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12N2O3S2

Molecular Weight

332.4 g/mol

IUPAC Name

4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H12N2O3S2/c18-13(8-7-12-2-1-9-22-12)17-15(21)16-11-5-3-10(4-6-11)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,21)/b8-7+

InChI Key

UIUJCZSPMQHJQE-BQYQJAHWSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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